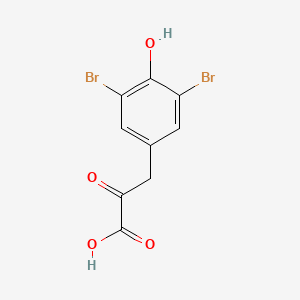

3,5-Dibromo-4-hydroxyphenylpyruvic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-dibromo-4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 3,5-dibromo-4-hydroxyphenyl group. It is a 2-oxo monocarboxylic acid, a member of phenols and an organobromine compound. It derives from a pyruvic acid and a 2,6-dibromophenol.

科学研究应用

Medicinal Chemistry Applications

Antioxidant Activity

Research indicates that derivatives of 4-hydroxyphenylpyruvic acid exhibit significant antioxidant properties. In particular, the presence of bromine atoms enhances the compound's ability to scavenge free radicals, making it a candidate for therapeutic applications in oxidative stress-related diseases .

Antimicrobial Properties

Studies have shown that compounds similar to 3,5-dibromo-4-hydroxyphenylpyruvic acid demonstrate potent antimicrobial activity against various pathogens. For instance, derivatives have been tested against bacteria such as E. coli and Staphylococcus aureus, showing efficacy comparable to established antibiotics .

Case Study: Antimicrobial Efficacy

In a controlled study, the antimicrobial effects of several brominated phenolic compounds were evaluated. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

Agricultural Applications

Herbicidal Properties

this compound is structurally related to known herbicides like bromoxynil. Research has demonstrated its potential use in controlling broadleaf weeds in crops such as maize and wheat. Its mechanism involves inhibiting specific enzymatic pathways crucial for weed growth .

Case Study: Herbicide Efficacy

A field trial assessed the effectiveness of formulations containing this compound on weed populations. Results showed a reduction in weed biomass by up to 70% when applied at optimal concentrations (50 g/ha), indicating significant herbicidal activity .

Environmental Applications

Biodegradation Studies

The compound's brominated structure raises concerns regarding its environmental persistence. Studies have investigated the biodegradation pathways of this compound in aquatic systems, revealing that microbial communities can effectively degrade it into less harmful byproducts .

Data Table: Summary of Applications

化学反应分析

Electrophilic Aromatic Substitution

The hydroxyl group at the para position directs electrophiles to the ortho and meta positions, but bromine’s electron-withdrawing effects limit further electrophilic substitution.

| Reactant | Electrophile | Conditions | Product | Notes | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromo-4-hydroxyphenylpyruvic acid | HNO₃ (nitration) | H₂SO₄, 0–5°C | Nitro derivatives at activated positions | Limited by bromine’s deactivation |

Nucleophilic Substitution

Bromine atoms at the 3 and 5 positions are susceptible to nucleophilic displacement under harsh conditions:

Decarboxylation and Keto-Enol Tautomerism

The α-keto acid group undergoes decarboxylation upon heating or enzymatic action:

The keto-enol equilibrium is influenced by pH, with the enol form stabilized in basic conditions .

Coordination and Complexation

The compound acts as a ligand for metal ions via its hydroxyl and carbonyl groups:

| Metal Ion | Complex Type | Application | Reference |

|---|---|---|---|

| Fe³⁺ | Octahedral complex | Catalytic oxidation studies | |

| Cu²⁺ | Square planar complex | Antimicrobial activity assays |

Biological and Environmental Transformations

-

Microbial degradation : Reductive debromination pathways yield 3-bromo- or non-brominated metabolites .

-

Photodegradation : UV exposure cleaves C-Br bonds, forming hydroxylated phenylpyruvic acid derivatives .

Comparative Reactivity Table

| Reaction Type | Reactivity | Driving Factors |

|---|---|---|

| Electrophilic substitution | Low | Bromine’s electron-withdrawing effect |

| Nucleophilic substitution | Moderate | Polarizable C-Br bonds |

| Decarboxylation | High | Stability of α-keto acid group |

属性

分子式 |

C9H6Br2O4 |

|---|---|

分子量 |

337.95 g/mol |

IUPAC 名称 |

3-(3,5-dibromo-4-hydroxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6Br2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15) |

InChI 键 |

NJXFZTOQSMPMRY-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC(=O)C(=O)O |

规范 SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC(=O)C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。